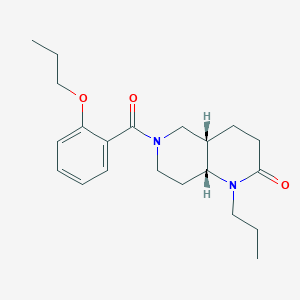![molecular formula C17H17NO6 B5347943 dimethyl 4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5347943.png)
dimethyl 4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as MDP, is a pyridine-based compound that has recently gained attention in scientific research. MDP is synthesized through a multistep reaction process and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The exact mechanism of action of MDP is still under investigation. However, studies have suggested that MDP may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, MDP has also been shown to have other biochemical and physiological effects. Studies have shown that MDP can reduce inflammation and oxidative stress in the body. It may also have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, MDP may have limited solubility in certain solvents, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of MDP and its long-term safety profile.
Direcciones Futuras
There are several potential future directions for research on MDP. One area of interest is in the development of MDP-based drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of MDP and its potential side effects. There is also potential for the development of new synthesis methods for MDP that may be more efficient or cost-effective. Overall, MDP is a promising compound with potential applications in various scientific fields.
Métodos De Síntesis
MDP is synthesized through a multistep reaction process that involves the condensation of 4-(methoxycarbonyl)benzaldehyde and ethyl acetoacetate to form 4-(methoxycarbonyl)phenyl-3-methylbut-2-en-1-ol. This intermediate is then reacted with 2,4-pentanedione to form the final product, MDP.
Aplicaciones Científicas De Investigación
MDP has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that MDP has anti-tumor properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
dimethyl 4-(4-methoxycarbonylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-22-15(19)11-6-4-10(5-7-11)14-12(16(20)23-2)8-18-9-13(14)17(21)24-3/h4-9,14,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKIFFMJLNMAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chloro-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5347864.png)
![4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5347868.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile](/img/structure/B5347872.png)
![{1-[({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]cyclobutyl}methanol](/img/structure/B5347876.png)
![7-butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5347878.png)
![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5347881.png)

![2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5347898.png)
![6-{2-[4-(difluoromethoxy)-3-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5347909.png)
![3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5347910.png)
![8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5347913.png)

![2-(4-methoxyphenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5347933.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5347947.png)